molecular formula C20H21NO3 B2665702 N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide CAS No. 2034210-32-5

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2665702
CAS RN: 2034210-32-5
M. Wt: 323.392
InChI Key: BIAUCDRAODXAKH-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-2-(o-tolyloxy)acetamide, also known as BPA, is a chemical compound that has been widely studied for its potential use in scientific research. BPA is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which plays a crucial role in the brain's reward and pleasure centers.

Scientific Research Applications

Benzofuran Derivatives in Neuroprotection and Sedation

Benzofuran compounds, such as SB-649868, have been explored for their potential in treating insomnia due to their orexin 1 and 2 receptor antagonist properties. The metabolism and disposition of SB-649868 in humans were studied, showing almost complete elimination over a 9-day period primarily via feces, with minor urinary excretion. The study highlights the compound's extensive metabolism and the identification of several metabolites, including one resulting from oxidation of the benzofuran ring (Renzulli et al., 2011).

Benzofuran Derivatives in Anesthetic Applications

In the realm of anesthesiology, benzofuran derivatives have shown potential in enhancing sedation protocols. A study examining the effects of propofol, a widely used anesthetic with benzofuran similarities, on oxidative stress biomarkers in surgical patients, suggested antioxidative effects in humans. This research opens avenues for exploring benzofuran derivatives in reducing oxidative stress during anesthesia (Khoshraftar et al., 2014).

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-14-7-3-5-9-18(14)23-13-20(22)21-15(2)11-17-12-16-8-4-6-10-19(16)24-17/h3-10,12,15H,11,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAUCDRAODXAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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